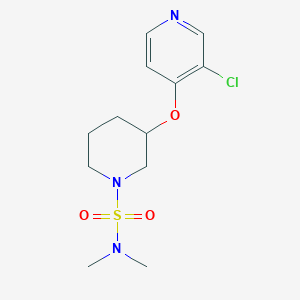

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-3-4-10(9-16)19-12-5-6-14-8-11(12)13/h5-6,8,10H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOZVVHGCSHOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This can be achieved through chlorination of pyridine derivatives under controlled conditions. The subsequent steps involve the formation of the piperidine ring and its sulfonamide functionalization. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are typically employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chloropyridine ring .

Scientific Research Applications

Cancer Research

One of the most promising applications of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is in the field of oncology . Research indicates that compounds with similar structures have demonstrated efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that CLP-319 may exhibit anti-neoplastic properties, making it a candidate for further investigation in cancer therapies.

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics and bioavailability of this compound is essential for understanding its potential clinical applications. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its suitability as a therapeutic agent.

Industrial Applications

In addition to its therapeutic potential, this compound may serve as a building block for more complex chemical structures in material science. Its unique functional groups allow for various modifications that can lead to novel materials with tailored properties. Techniques such as recrystallization and chromatography are commonly employed to optimize yield and purity during synthesis.

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The chloropyridine moiety may bind to certain enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

- Target Compound : N,N-dimethylsulfonamide (lipophilic, moderate steric bulk).

- N-cyclopropyl analog: Smaller cycloalkyl group may enhance solubility but reduce membrane permeability .

- Compound : N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide : Bulky biphenyl and trifluoromethyl groups introduce significant hydrophobicity and electron-withdrawing effects, likely improving target affinity but limiting solubility .

Key Insight : The target compound’s dimethylsulfonamide balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., isopropyl, biphenyl) in analogs may trade solubility for enhanced binding.

Pyridine Ring Modifications

- Target Compound : 3-Chloropyridin-4-yloxy group (electron-withdrawing chlorine at position 3).

- Compound: N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide: Trifluoromethylphenylsulfonyl group introduces strong electron-withdrawing effects and metabolic resistance compared to chlorine .

Key Insight : Chlorine in the target compound provides moderate electronic effects, while bromine or trifluoromethyl groups in analogs may enhance binding affinity at the cost of synthetic complexity.

Piperidine Core and Linker Modifications

- Target Compound : Piperidine with a direct oxygen linker to pyridine.

- Compound: (S)-2,2,2-trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)ethane-1-sulfonamide: Incorporates a naphthalene ring and pyrimidine-piperidine hybrid structure, increasing molecular weight (558.58 g/mol) and likely improving intercalation properties .

Key Insight : The target compound’s simplicity (piperidine-oxygen-pyridine) may favor synthetic accessibility, while extended aromatic systems in analogs (e.g., naphthalene, biphenyl) could improve potency but complicate synthesis.

Biological Activity

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, also known as CLP-319, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A piperidine ring

- A sulfonamide group

- A chloropyridinyl ether moiety

This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of antibacterial and anticancer activities. The mechanism of action may involve:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in cellular pathways related to tumor growth and proliferation.

- Antiviral activity : It has shown potential as an inhibitor of viral proteases, particularly against SARS-CoV-2, demonstrating an IC50 value of 250 nM against the 3CL protease in VeroE6 cells .

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound:

- It exhibited an EC50 value of 2.8 µM against SARS-CoV-2, indicating significant antiviral activity comparable to established antiviral agents like remdesivir .

- The compound effectively blocked the infectivity and cytopathic effects of SARS-CoV-2 in cell assays.

Anticancer Activity

The compound's structural similarities to other piperidine derivatives suggest potential anticancer properties:

- Research indicates that compounds with similar structures have shown efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth .

- In vitro studies have demonstrated cytotoxic effects on malignant cells, suggesting its utility in cancer therapeutics .

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

- SARS-CoV-2 Protease Inhibition : In a study focusing on chloropyridinyl esters, CLP-319 was identified as a potent inhibitor of the SARS-CoV 3CL protease, demonstrating significant antiviral activity in cell-based assays .

- Antibacterial Screening : Related compounds have shown moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of biological activity beyond antiviral effects .

- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic properties of piperidine derivatives revealed that similar compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Q & A

Q. What are the key considerations for synthesizing 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide with high purity?

Synthesis optimization requires careful control of reaction parameters:

- Temperature : Maintained between 50–80°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Chromatography : Use preparative HPLC or flash chromatography for purification, especially to resolve stereoisomers .

- Yield optimization : Multi-step reactions may require intermediate purification to prevent cumulative impurities .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperidine and pyridine rings .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, particularly for sulfonamide and chloropyridinyloxy groups .

- HPLC-PDA : Assesses purity (>98% recommended for biological assays) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatile intermediates .

- Waste disposal : Segregate halogenated by-products for specialized treatment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Analog synthesis : Modify the chloropyridine (e.g., fluorine substitution) or sulfonamide (e.g., N-alkylation) to probe electronic and steric effects .

- Biological assays : Pair enzyme inhibition assays (e.g., kinase panels) with molecular docking to correlate substituents with target binding .

- Data analysis : Use multivariate regression to quantify substituent contributions to potency .

Q. How should environmental fate studies be structured to assess ecological impact?

Q. How can contradictory data on biological activity be resolved?

- Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC50 values .

- Structural validation : Re-examine crystallography or NMR data to confirm stereochemical purity .

- Statistical rigor : Apply ANOVA to assess variability between replicates or batch effects .

Q. What methodologies optimize in vivo pharmacokinetic (PK) profiling?

Q. How can computational modeling enhance mechanistic understanding?

- Molecular dynamics (MD) : Simulate sulfonamide-protein interactions over 100+ ns to identify stable binding conformations .

- QSAR models : Train on datasets of analogs to predict solubility or toxicity .

- Docking validation : Cross-validate with experimental IC50 values to refine scoring functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.